molecular formula C24H19ClN4O3 B4567173 6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline

6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline

Cat. No.: B4567173
M. Wt: 446.9 g/mol
InChI Key: OBUKKGSQMPWBGM-UHFFFAOYSA-N
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Description

6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline is a useful research compound. Its molecular formula is C24H19ClN4O3 and its molecular weight is 446.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.1145682 g/mol and the complexity rating of the compound is 686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes for DNA Detection

Novel aminated benzimidazo[1,2-a]quinolines, related in structure to the compound of interest, have been studied for their potential as fluorescent probes for DNA detection. These compounds exhibit enhanced fluorescence emission intensity upon binding to ct-DNA, suggesting their utility in biomedical research for the visualization and study of genetic material (Perin et al., 2011).

Anticancer Activities

Quinoline derivatives have been extensively explored for their anticancer activities. The 7-chloro-4-(piperazin-1-yl)quinoline scaffold, closely related to the queried compound, has shown diverse pharmacological profiles, including anticancer properties. Such compounds are investigated for their potential as antimalarial, anti-HIV, antidiabetic, and anticancer agents, showcasing the versatility and significance of quinoline derivatives in medicinal chemistry (El-Azzouny et al., 2020).

Synthesis of Complex Molecules

The quinoline structure is also a crucial component in the synthesis of complex molecules. For instance, quinolines have been used as starting points in multi-component reactions to generate novel nitrogen-containing pentacyclic compounds. These synthetic methodologies offer efficient access to a wide range of compounds with potential applications in pharmaceuticals and materials science (Dianat et al., 2015).

Drug Discovery and Development

Quinoline and its derivatives are recognized as a privileged scaffold in drug discovery, particularly for their roles in anticancer drug development. The structural diversity achievable by modifying the quinoline core allows for the exploration of numerous biological activities and the optimization of drug properties. This highlights the importance of quinoline derivatives, including those similar to the compound , in the ongoing search for new therapeutic agents (Solomon & Lee, 2011).

Properties

IUPAC Name

[4-(6-chloro-2-pyridin-2-ylquinoline-4-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3/c25-16-6-7-19-17(14-16)18(15-21(27-19)20-4-1-2-8-26-20)23(30)28-9-11-29(12-10-28)24(31)22-5-3-13-32-22/h1-8,13-15H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUKKGSQMPWBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline
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6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline
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6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline
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6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline
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6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline

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